molecular formula C22H31NO5 B2495432 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one CAS No. 1217708-02-5

3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one

Cat. No.: B2495432
CAS No.: 1217708-02-5
M. Wt: 389.492
InChI Key: LRAXTRAVNUJBQL-UHFFFAOYSA-N
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Description

3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one is an organic compound that features a benzylamino group and a trimethylcyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one typically involves the following steps:

    Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with an appropriate precursor.

    Cyclohexene Derivative Formation: The trimethylcyclohexene moiety can be synthesized through cyclization reactions involving suitable starting materials.

    Coupling Reaction: The final step involves coupling the benzylamino group with the trimethylcyclohexene derivative under specific reaction conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The benzylamino group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one
  • 3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one

Uniqueness

3-(Benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(benzylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO/c1-15-9-8-12-20(3,4)19(15)18(22)13-16(2)21-14-17-10-6-5-7-11-17/h5-11,15-16,19,21H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLSZOCKIAJRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(C1C(=O)CC(C)NCC2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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